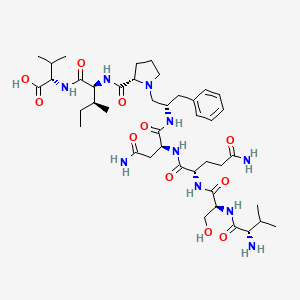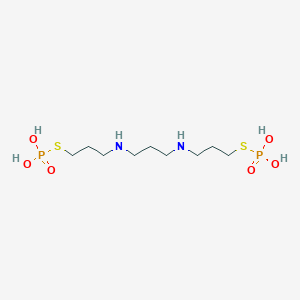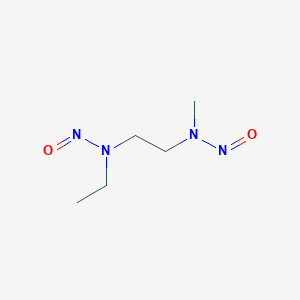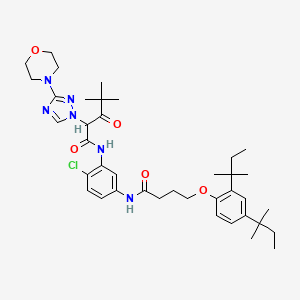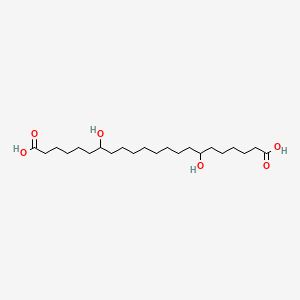
Docosanedioic acid, 7,16-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosanedioic acid, 7,16-dihydroxy- is a dicarboxylic acid with the molecular formula C22H42O6. This compound is characterized by the presence of two hydroxyl groups located at the 7th and 16th positions of the docosanedioic acid chain. It is a white solid that is insoluble in water and has various applications in organic chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions
Docosanedioic acid, 7,16-dihydroxy- can be synthesized through several methods. One common method involves the Wolff-Kishner reduction of 7,16-diketodocosanedioic acid. This intermediate is formed by the reaction of the half-ester acid chloride of adipic acid with the αω-cadmium derivative of decane. The reduction is carried out using hydrazine hydrate and potassium hydroxide in the presence of triethanolamine .
Another method involves the desulfurization of 2,5-bis(ω-carboyoctyl)thiophene using Raney nickel to yield docosanedioic acid, which can then be hydroxylated at the 7th and 16th positions .
Industrial Production Methods
Industrial production of docosanedioic acid, 7,16-dihydroxy- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
Docosanedioic acid, 7,16-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: 7,16-diketodocosanedioic acid or 7,16-dicarboxydocosanedioic acid.
Reduction: 7,16-dihydroxydocosane or 7,16-dihydroxy-1,22-docosanediol.
Substitution: 7,16-dihalo-docosanedioic acid or 7,16-diamino-docosanedioic acid.
科学的研究の応用
Docosanedioic acid, 7,16-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants
作用機序
The mechanism of action of docosanedioic acid, 7,16-dihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 7th and 16th positions allow it to form hydrogen bonds with biological molecules, influencing their structure and function. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
類似化合物との比較
Similar Compounds
Docosanedioic acid: Lacks the hydroxyl groups at the 7th and 16th positions.
Eicosanedicarboxylic acid: Has a shorter carbon chain with 20 carbon atoms.
Sebacic acid: A dicarboxylic acid with 10 carbon atoms.
Uniqueness
The hydroxyl groups also contribute to its antioxidant properties, making it valuable in biological and medical research .
特性
CAS番号 |
134507-61-2 |
|---|---|
分子式 |
C22H42O6 |
分子量 |
402.6 g/mol |
IUPAC名 |
7,16-dihydroxydocosanedioic acid |
InChI |
InChI=1S/C22H42O6/c23-19(15-9-5-11-17-21(25)26)13-7-3-1-2-4-8-14-20(24)16-10-6-12-18-22(27)28/h19-20,23-24H,1-18H2,(H,25,26)(H,27,28) |
InChIキー |
RIRFCYLVFBINDJ-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC(CCCCCC(=O)O)O)CCCC(CCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



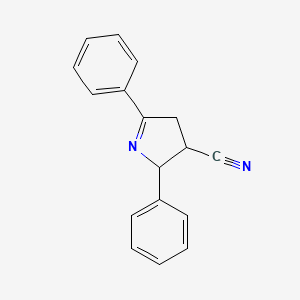
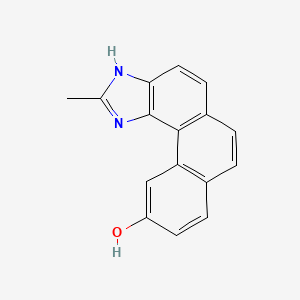
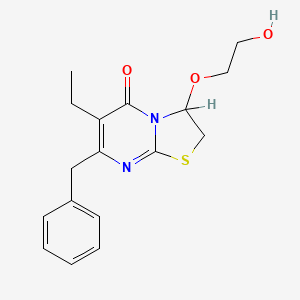
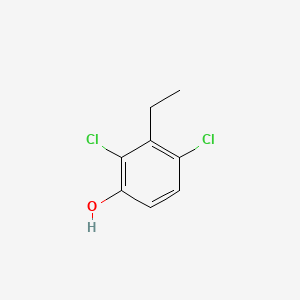
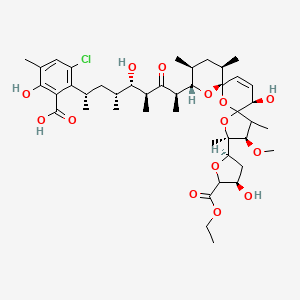

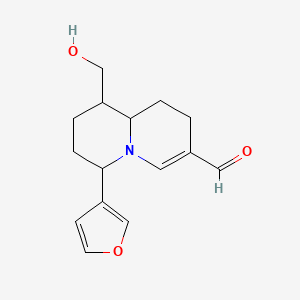
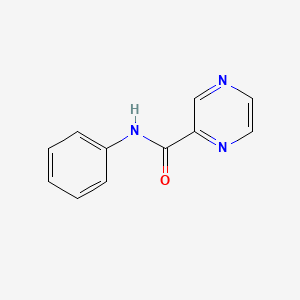
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)
